molecular formula C18H26N2O4 B7928009 [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7928009
M. Wt: 334.4 g/mol
InChI Key: RGGFPUDJJJPAPQ-UHFFFAOYSA-N
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Description

[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid is an organic compound featuring a cyclohexane ring substituted with a carboxylic acid and amino group. The benzyloxycarbonyl-ethyl-amino moiety provides additional complexity and functionality to the molecule. It is used in various chemical and biological applications owing to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid generally starts with cyclohexylamine. An initial reaction with benzyloxycarbonyl chloride provides the benzyloxycarbonyl-protected amine, which is further reacted with ethyl bromoacetate to introduce the ethyl-amino group. The final step involves hydrolysis to yield the carboxylic acid.

Industrial Production Methods

On an industrial scale, this compound can be synthesized using similar steps but with optimized conditions for higher yields. Automated reactors and continuous flow systems ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid undergoes various reactions, including:

  • Oxidation: Typically oxidized using agents like potassium permanganate.

  • Reduction: Reduction can be achieved using lithium aluminum hydride.

  • Substitution: Reacts with halides under basic conditions to form substituted derivatives.

Common Reagents and Conditions

The compound often reacts with oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides in the presence of bases like sodium hydroxide.

Major Products Formed

  • Oxidation produces corresponding ketones or aldehydes.

  • Reduction yields the fully reduced amine.

  • Substitution reactions form N-alkyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid serves as an intermediate in organic synthesis and in the development of new materials.

Biology

Biologically, it is used as a substrate for enzyme studies and as a building block for synthetic analogs in biochemical research.

Medicine

In medicine, its derivatives are explored for potential pharmacological activities, including as enzyme inhibitors or as ligands for specific receptors.

Industry

Industrially, this compound finds applications in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

Effects

[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid exerts its effects by interacting with specific molecular targets, usually through hydrogen bonding and ionic interactions.

Molecular Targets and Pathways

The compound may target enzymes or receptors involved in metabolic pathways, acting as inhibitors or activators depending on its specific structure and substituents.

Comparison with Similar Compounds

Uniqueness

Compared to other cyclohexylamino acids, the benzyloxycarbonyl-ethyl-amino moiety of this compound confers unique reactivity and binding properties.

List of Similar Compounds

  • Cyclohexylaminopropionic acid

  • Benzyloxycarbonyl-cyclohexylamine

  • Ethylamino-cyclohexylacetic acid

Each of these compounds shares structural similarities but varies in specific functionalities, making [2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid a distinct and valuable compound in its own right.

Properties

IUPAC Name

2-[[2-[ethyl(phenylmethoxycarbonyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-2-20(18(23)24-13-14-8-4-3-5-9-14)16-11-7-6-10-15(16)19-12-17(21)22/h3-5,8-9,15-16,19H,2,6-7,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGFPUDJJJPAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NCC(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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